molecular formula C3H2Cl3F B11719229 1,2,3-Trichloro-1-fluoropropene

1,2,3-Trichloro-1-fluoropropene

Cat. No.: B11719229
M. Wt: 163.40 g/mol
InChI Key: WKSRNEPGRBMIKG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3-trichloro-1-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the fluorination of 1,2,3-trichloropropene using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide. The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods:

    Gas Phase Fluorination: This method involves the reaction of 1,2,3-trichloropropene with HF in the gas phase over a chromium oxide-based catalyst.

    Liquid Phase Fluorination: In this method, the reaction is carried out in the liquid phase under pressurized conditions.

Chemical Reactions Analysis

1,2,3-Trichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Reducing Agents: Zinc, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

  • Fluorinated alcohols, epoxides, and less halogenated propanes.

Mechanism of Action

The mechanism by which 1,2,3-trichloro-1-fluoroprop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This can lead to the formation of covalent adducts, altering the function of the target molecules .

Molecular Targets and Pathways:

Properties

Molecular Formula

C3H2Cl3F

Molecular Weight

163.40 g/mol

IUPAC Name

1,2,3-trichloro-1-fluoroprop-1-ene

InChI

InChI=1S/C3H2Cl3F/c4-1-2(5)3(6)7/h1H2

InChI Key

WKSRNEPGRBMIKG-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)Cl)Cl)Cl

Origin of Product

United States

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